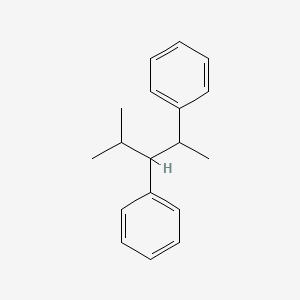
1,1'-(4-Methylpentane-2,3-diyl)dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(4-Methylpentane-2,3-diyl)dibenzene is an organic compound with the molecular formula C18H20. It is also known by other names such as 4-methyl-2,4-diphenyl-2-pentene . This compound is characterized by its unique structure, which includes a central pentane chain substituted with two benzene rings. It is primarily used in various chemical and industrial applications due to its distinct chemical properties.
Méthodes De Préparation
The synthesis of 1,1’-(4-Methylpentane-2,3-diyl)dibenzene typically involves the following steps:
Synthetic Routes: One common method involves the reaction of 4-methyl-2-pentene with benzene in the presence of a strong acid catalyst.
Reaction Conditions: The reaction is usually carried out at elevated temperatures (around 100-150°C) and under an inert atmosphere to prevent oxidation.
Industrial Production Methods: On an industrial scale, the production of 1,1’-(4-Methylpentane-2,3-diyl)dibenzene may involve continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
1,1’-(4-Methylpentane-2,3-diyl)dibenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of 1,1’-(4-Methylpentane-2,3-diyl)dibenzene can be achieved using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Substitution: The benzene rings in the compound can undergo electrophilic aromatic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,1’-(4-Methylpentane-2,3-diyl)dibenzene has several scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: In biological research, this compound is used to study the effects of aromatic hydrocarbons on biological systems.
Medicine: Although not widely used in medicine, derivatives of 1,1’-(4-Methylpentane-2,3-diyl)dibenzene are being investigated for their potential therapeutic properties.
Industry: In the industrial sector, this compound is used as a precursor for the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 1,1’-(4-Methylpentane-2,3-diyl)dibenzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic rings can engage in π-π interactions with aromatic amino acids in proteins, affecting their function . Additionally, the compound may undergo metabolic transformations in biological systems, leading to the formation of reactive intermediates that can interact with cellular components .
Comparaison Avec Des Composés Similaires
1,1’-(4-Methylpentane-2,3-diyl)dibenzene can be compared with other similar compounds, such as:
1,1’-(4-Methylpent-2-ene-2,4-diyl)dibenzene: This compound has a similar structure but differs in the position of the double bond.
1,1’-(2-Methylpentane-2,4-diyl)dibenzene: This compound has a different substitution pattern on the pentane chain.
4-Methyl-2,4-diphenyl-1-pentene: This compound has a similar molecular formula but differs in the position of the double bond and the substitution pattern.
Propriétés
Numéro CAS |
824401-10-7 |
|---|---|
Formule moléculaire |
C18H22 |
Poids moléculaire |
238.4 g/mol |
Nom IUPAC |
(2-methyl-4-phenylpentan-3-yl)benzene |
InChI |
InChI=1S/C18H22/c1-14(2)18(17-12-8-5-9-13-17)15(3)16-10-6-4-7-11-16/h4-15,18H,1-3H3 |
Clé InChI |
UBOQJOPMKYOYQC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C1=CC=CC=C1)C(C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


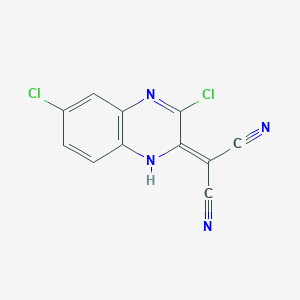
![Benzenemethanamine, N-[2-(phenylseleno)butylidene]-](/img/structure/B14207855.png)
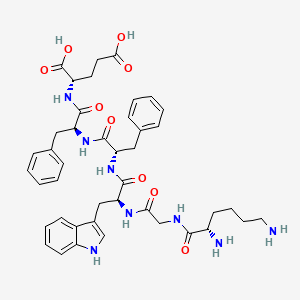
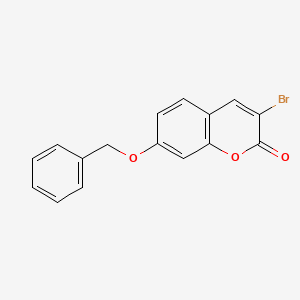
![2-Methyl-4-[(2-methylprop-2-en-1-yl)oxy]butane-2-peroxol](/img/structure/B14207866.png)
![3-Pyrrolidinol, 1-[(5-aminobenzo[b]thien-2-yl)methyl]-, (3R)-](/img/structure/B14207884.png)
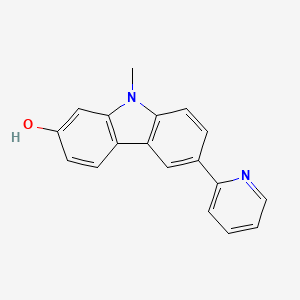
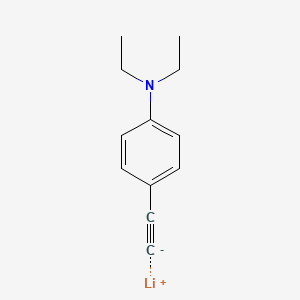
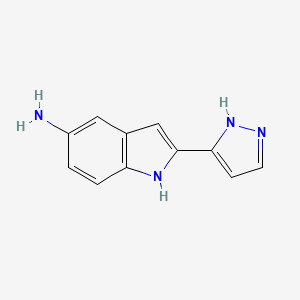
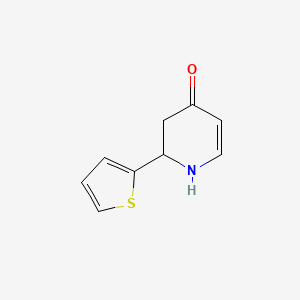
![5-[(4-Methylphenyl)sulfanyl]-4,4-diphenyloxolan-2-one](/img/structure/B14207906.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 9-fluoro-3-methyl-5-phenyl-](/img/structure/B14207917.png)
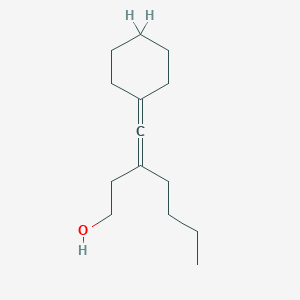
methanone](/img/structure/B14207920.png)
